(5-Methyl-2H-tetrazol-2-yl)methanol CAS 55408-40-7 properties
(5-Methyl-2H-tetrazol-2-yl)methanol CAS 55408-40-7 properties
An In-depth Technical Guide to (5-Methyl-2H-tetrazol-2-yl)methanol (CAS 55408-40-7) for Advanced Research
This guide provides a comprehensive technical overview of (5-Methyl-2H-tetrazol-2-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry, drug development, and materials science. Given the limited specific peer-reviewed data on this particular N2-substituted isomer, this document synthesizes available information with established principles of tetrazole chemistry to offer field-proven insights. We will explore its core properties, propose a robust synthetic pathway, detail characterization workflows, and discuss its potential applications, grounding all claims in authoritative references.
Introduction: The Tetrazole Scaffold in Modern Chemistry
The tetrazole ring is a privileged scaffold in medicinal chemistry, largely due to its role as a metabolically stable bioisostere of the carboxylic acid group.[1][2][3] This five-membered, nitrogen-rich heterocycle offers a unique combination of properties: its pKa is similar to that of a carboxylic acid, yet it is generally more lipophilic and resistant to metabolic degradation, making it a valuable moiety for optimizing the pharmacokinetic profiles of drug candidates.[2][4]
(5-Methyl-2H-tetrazol-2-yl)methanol (CAS 55408-40-7) is a derivative of the foundational 5-methyltetrazole core. The specific placement of the hydroxymethyl group on the N2 position of the ring, along with the C5-methyl group, presents a unique spatial and electronic configuration. The hydroxymethyl group, in particular, serves as a crucial functional handle for further molecular elaboration or as a key pharmacophoric element capable of engaging in hydrogen bonding interactions with biological targets.
Physicochemical and Spectroscopic Profile
Quantitative data for (5-Methyl-2H-tetrazol-2-yl)methanol is primarily available from chemical suppliers. For a comprehensive understanding, these properties are presented alongside those of its parent compound, 5-methyltetrazole.
| Property | (5-Methyl-2H-tetrazol-2-yl)methanol | 5-Methyl-1H-tetrazole | Source |
| CAS Number | 55408-40-7 | 4076-36-2 | - |
| Molecular Formula | C₃H₆N₄O | C₂H₄N₄ | [5] |
| Molecular Weight | 114.11 g/mol | 84.08 g/mol | [5][6] |
| Appearance | Colorless to yellow liquid (Predicted) | White to off-white crystalline powder | [5][6] |
| Boiling Point | 401.9 °C at 760 mmHg (Predicted) | Not Available | [5] |
| Melting Point | Not Available | 138 - 141 °C | [7] |
| Density | 1.149 g/cm³ (Predicted) | Not Available | [5] |
Expected Spectroscopic Signatures
While specific spectra for this compound are not widely published, a robust characterization can be predicted based on established principles and data from analogous structures.[8][9]
-
¹H-NMR: The spectrum is expected to be relatively simple. A singlet corresponding to the C5-methyl protons (CH ₃) would likely appear around 2.5 ppm. The methylene protons of the hydroxymethyl group (-CH ₂OH) would present as another singlet, anticipated around 5.5-6.0 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C-NMR: Key signals would include the C5-methyl carbon (~10-15 ppm), the hydroxymethyl carbon (~70-80 ppm), and the C5 carbon of the tetrazole ring (~150-160 ppm).[10]
-
FT-IR: Characteristic absorption bands would include a broad O-H stretch around 3200-3500 cm⁻¹, C-H stretching vibrations around 2850-3000 cm⁻¹, and a series of N=N and C=N stretching vibrations characteristic of the tetrazole ring in the 1400-1600 cm⁻¹ region.
Synthesis and Mechanistic Considerations
The synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol is best approached as a two-stage process: first, the formation of the 5-methyltetrazole core, followed by the regioselective N-hydroxymethylation.
Stage 1: Synthesis of the 5-Methyltetrazole Core
The most prevalent and efficient method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition between a nitrile and an azide source.[11] For 5-methyltetrazole, this involves the reaction of acetonitrile with sodium azide, typically catalyzed by a Lewis acid like zinc bromide (ZnBr₂).
Causality: The zinc catalyst is crucial for activating the nitrile. It coordinates to the nitrogen of the nitrile, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy of the nitrile and making it more susceptible to nucleophilic attack by the azide ion.[12] This significantly improves reaction rates and yields, especially for less reactive nitriles like acetonitrile.[13]
Caption: Synthesis of 5-Methyltetrazole via [3+2] Cycloaddition.
Stage 2: N-Hydroxymethylation (Representative Protocol)
The alkylation of 5-methyltetrazole can yield a mixture of N1 and N2 isomers. The introduction of the hydroxymethyl group onto the N2 position to form the target compound is a key synthetic challenge. A plausible and direct approach involves the reaction of 5-methyltetrazole with formaldehyde under controlled basic conditions.
Expertise & Causality: The regioselectivity of tetrazole alkylation is a known challenge. The outcome is governed by a delicate balance between electronic effects (the N1-anion is often more stable) and steric effects (the N2 position is less hindered). In the case of 5-methyltetrazole, the small methyl group offers minimal steric hindrance. The choice of a weak base and a polar aprotic solvent can favor the formation of the thermodynamically more stable N2 product. This proposed protocol is a self-validating system; the ratio of N1 to N2 isomers produced would need to be confirmed experimentally (e.g., by NMR or HPLC), and the reaction conditions (base, solvent, temperature) optimized to maximize the yield of the desired N2 isomer.
Representative Step-by-Step Protocol:
-
Dissolution: Dissolve 5-methyltetrazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq), to the solution and stir at room temperature for 30 minutes to form the tetrazolate anion.
-
Addition of Electrophile: Add an aqueous solution of formaldehyde (37%, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product will likely be a mixture of N1 and N2 isomers.
-
Isolation: Purify the crude mixture using column chromatography on silica gel to separate the (5-Methyl-2H-tetrazol-2-yl)methanol (N2 isomer) from the (5-Methyl-1H-tetrazol-1-yl)methanol (N1 isomer).
Experimental Workflow: From Synthesis to Verified Product
A rigorous workflow is essential to ensure the identity and purity of the final compound. This involves a logical progression from synthesis and purification to comprehensive characterization.
Caption: Overall Workflow for Synthesis and Characterization.
Potential Applications in Research and Development
The unique structural features of (5-Methyl-2H-tetrazol-2-yl)methanol make it a valuable building block for several research areas.
Drug Discovery
-
Carboxylic Acid Bioisostere: The core tetrazole ring can be incorporated into lead compounds to replace a carboxylic acid moiety, potentially improving metabolic stability and cell permeability.[3] The N2 substitution pattern can orient the rest of the molecule in a specific vector, which is critical for precise interactions within a protein binding pocket.
-
Scaffold for Library Synthesis: The primary alcohol of the hydroxymethyl group is a versatile functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
-
Pharmacophore Element: The hydroxymethyl group can act as a hydrogen bond donor and acceptor, which may be crucial for binding to target enzymes or receptors. This functionality can enhance both the potency and solubility of a potential drug molecule.
Materials Science
-
Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions.[14] This property can be exploited to construct metal-organic frameworks (MOFs) or other coordination polymers. The hydroxymethyl group provides an additional site for modifying the properties of these materials.
-
Energetic Materials: Tetrazole derivatives are known for their high nitrogen content and large positive heats of formation, making them a focus in the field of high-energy-density materials (HEDMs).[13][15] While the presence of oxygen in the hydroxymethyl group affects the oxygen balance, this compound could serve as a precursor for more complex energetic structures.[13]
Safety and Handling
No specific toxicological data for (5-Methyl-2H-tetrazol-2-yl)methanol is available. However, based on the data for the parent compound, 5-methyltetrazole, appropriate precautions should be taken. 5-Methyltetrazole is classified as a flammable solid and can cause skin and serious eye irritation.[16][17] It is also known that some tetrazole compounds can decompose explosively upon heating or shock.[16] Therefore, this compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid exposure to heat, sparks, and open flames.
Conclusion
(5-Methyl-2H-tetrazol-2-yl)methanol, while not extensively documented in the literature, represents a molecule of significant potential. By understanding the established chemistry of the 5-methyltetrazole core, researchers can confidently approach its synthesis and manipulation. Its structure combines the advantageous bioisosteric properties of the tetrazole ring with a versatile hydroxymethyl functional group. This makes it a valuable building block for medicinal chemists seeking to enhance the drug-like properties of their compounds and for materials scientists exploring novel coordination polymers and energetic materials. The methodologies and insights provided in this guide offer a solid foundation for professionals to incorporate this promising molecule into their research and development programs.
References
- Synthesis, characterization and biological evaluation of tetrazole derivatives. (n.d.).
- Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. (n.d.). Der Pharma Chemica.
- Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. (2022). Egyptian Journal of Chemistry.
- Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Comput
- Synthesis and characterization of novel Tetrazole derivatives and evaluation of their anti-candidal activity. (2019).
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2024). Chemistry.
- Tetrazoles via Multicomponent Reactions. (2018). Molecules.
- SAFETY DATA SHEET for 5-Methyltetrazole. (n.d.). TCI Chemicals.
- 5-Methyl Tetrazole. (n.d.).
- 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole Properties. (n.d.). U.S. Environmental Protection Agency.
- 1‐Amino‐5‐methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. (2019). Zeitschrift für anorganische und allgemeine Chemie.
- 5-Methyl-1H-tetrazole - SAFETY D
- Tetrazolium Compounds: Synthesis and Applic
- Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024).
- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals.
- Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties. (2022). Molecules.
- (1H-1,2,3,4-tetrazol-5-yl)methanol. (n.d.). PubChem.
- 5-Metil-2H-tetrazol. (n.d.). Chem-Impex.
- 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
- (2-Methyl-5-tetrazolyl)methanol. (n.d.). American Elements.
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. americanelements.com [americanelements.com]
- 6. 5-Methyl Tetrazole - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]
- 14. d-nb.info [d-nb.info]
- 15. Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
